

Synthesis Protocol for 2-chloro-N-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2-chloro-N-methylbenzenesulfonamide
Cat. No.:	B107975

[Get Quote](#)

Introduction

This document provides a detailed synthesis protocol for **2-chloro-N-methylbenzenesulfonamide**, a valuable intermediate in the development of pharmaceuticals and other specialty chemicals. The synthesis is a two-step process commencing with the chlorosulfonation of chlorobenzene to produce 2-chlorobenzenesulfonyl chloride, which is subsequently reacted with methylamine to yield the final product. This protocol is intended for researchers, scientists, and drug development professionals.

Overall Reaction Scheme

The synthesis of **2-chloro-N-methylbenzenesulfonamide** is achieved through the following two-step reaction:

Step 1: Synthesis of 2-chlorobenzenesulfonyl chloride

The image you are requesting does not exist or is no longer available.

imgur.com

Step 2: Synthesis of **2-chloro-N-methylbenzenesulfonamide**

The image you are requesting does not exist or is no longer available.

imgur.com

Data Presentation

The following table summarizes the key quantitative data for the starting materials, intermediate, and final product. Please note that specific yield and analytical data for **2-chloro-N-methylbenzenesulfonamide** are not widely reported in the literature; therefore, the expected yield is an estimate based on similar reactions.

Compound Name	Molecular Formula	Molecular Weight (g/mol)	Physical State	Melting Point (°C)	Boiling Point (°C)	Typical Yield (%)
Chlorobenzene	C ₆ H ₅ Cl	112.56	Liquid	-45	132	N/A
2-chlorobenzenesulfonic acid	C ₆ H ₄ Cl ₂ O ₂ S	211.07	Solid	26-28	150-152 @ 12 mmHg	75-85
Methylamine (40% in H ₂ O)	CH ₅ N	31.06	Solution	-93	-6.3	N/A
2-chloro-N-methylbenzenesulfonamide	C ₇ H ₈ ClNO ₂ S	205.66	Solid	Not specified	Not specified	80-90 (estimated)

Experimental Protocols

Step 1: Synthesis of 2-chlorobenzenesulfonic acid

This procedure is adapted from established methods for the chlorosulfonation of aromatic compounds.

Materials:

- Chlorobenzene
- Chlorosulfonic acid
- Ice
- Dichloromethane (DCM)
- Saturated sodium bicarbonate solution

- Brine
- Anhydrous magnesium sulfate

Equipment:

- Round-bottom flask with a magnetic stirrer
- Dropping funnel
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool chlorosulfonic acid (3 equivalents) to 0 °C using an ice bath.
- Slowly add chlorobenzene (1 equivalent) dropwise to the cooled chlorosulfonic acid with vigorous stirring. Maintain the temperature below 10 °C throughout the addition.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.
- Carefully pour the reaction mixture onto crushed ice with stirring.
- Extract the aqueous mixture with dichloromethane (3 x 50 mL).
- Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain crude 2-chlorobenzenesulfonyl chloride.

- The crude product can be used in the next step without further purification. If necessary, it can be purified by vacuum distillation.

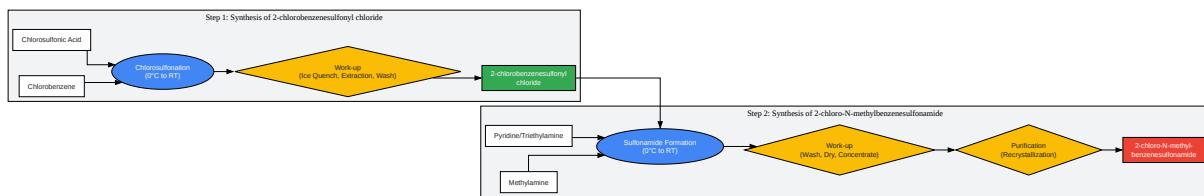
Step 2: Synthesis of 2-chloro-N-methylbenzenesulfonamide

This protocol is based on the general procedure for the synthesis of sulfonamides from sulfonyl chlorides and primary amines.

Materials:

- 2-chlorobenzenesulfonyl chloride
- Methylamine (40% solution in water)
- Pyridine or triethylamine
- Dichloromethane (DCM)
- 1M Hydrochloric acid
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate

Equipment:


- Round-bottom flask with a magnetic stirrer
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- Dissolve 2-chlorobenzenesulfonyl chloride (1 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
- Cool the solution to 0 °C in an ice bath.
- In a separate beaker, mix methylamine (40% solution in water, 1.2 equivalents) with pyridine or triethylamine (1.5 equivalents) and dichloromethane.
- Slowly add the methylamine solution dropwise to the cooled solution of 2-chlorobenzenesulfonyl chloride with stirring.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Once the reaction is complete, quench the reaction by adding water.
- Transfer the mixture to a separatory funnel and separate the layers.
- Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO_3 solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude **2-chloro-N-methylbenzenesulfonamide**.
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Visualizations

The following diagram illustrates the experimental workflow for the synthesis of **2-chloro-N-methylbenzenesulfonamide**.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Synthesis Protocol for 2-chloro-N-methylbenzenesulfonamide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b107975#synthesis-protocol-for-2-chloro-n-methylbenzenesulfonamide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com